N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide group, a triazole ring, and a chlorophenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Propylthio Group: The propylthio group can be attached through a thiolation reaction using propylthiol and a suitable activating agent.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction using benzoyl chloride and an amine derivative of the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the propylthio group can modulate its lipophilicity and cellular uptake. The benzamide group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with a methylthio group instead of a propylthio group.
N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with an ethylthio group instead of a propylthio group.
N-((4-(3-chlorophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with a butylthio group instead of a propylthio group.
Uniqueness
N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylthio group, in particular, may influence its lipophilicity and interaction with biological membranes, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-2-11-26-19-23-22-17(24(19)16-10-6-9-15(20)12-16)13-21-18(25)14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNUIJZZGZLPHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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